Cas no 808749-05-5 (4-Piperidinamine, N-butyl-)

4-Piperidinamine, N-butyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine, N-butyl-
- N-butylpiperidin-4-amine
- 808749-05-5
- EN300-7685334
- AKOS010243857
- DB-173044
- SCHEMBL1070277
- N-butyl-4-piperidinamine
-
- Inchi: InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3
- InChI Key: IETFBKOGVBSBJQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 156.162648646Da
- Monoisotopic Mass: 156.162648646Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 87.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1Ų
- XLogP3: 1.2
4-Piperidinamine, N-butyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7685334-0.1g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
Enamine | EN300-7685334-5.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
Enamine | EN300-7685334-1.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
Enamine | EN300-7685334-2.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
Enamine | EN300-7685334-10.0g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.5g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.05g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
Enamine | EN300-7685334-0.25g |
N-butylpiperidin-4-amine |
808749-05-5 | 95.0% | 0.25g |
$513.0 | 2025-03-21 |
4-Piperidinamine, N-butyl- Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
Additional information on 4-Piperidinamine, N-butyl-
Introduction to 4-Piperidinamine, N-butyl- (CAS No. 808749-05-5)
4-Piperidinamine, N-butyl-, identified by the Chemical Abstracts Service Number (CAS No.) 808749-05-5, is a significant compound in the realm of pharmaceutical and biochemical research. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. Piperidine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules.
The molecular structure of 4-Piperidinamine, N-butyl- features a piperidine ring substituted with an amine group at the 4-position and a butyl chain at the nitrogen atom. This configuration imparts specific physicochemical properties, including solubility, reactivity, and metabolic stability, which are critical factors in pharmaceutical design. The presence of both polar and non-polar functional groups makes this compound a valuable intermediate in synthesizing more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Piperidinamine, N-butyl-. Its scaffold is reminiscent of several FDA-approved drugs, suggesting that it could serve as a lead compound or building block for novel therapeutics. Researchers have been particularly intrigued by its potential role in modulating enzyme activity and receptor binding, which are key mechanisms in many diseases.
One of the most promising areas of investigation involves the use of 4-Piperidinamine, N-butyl- in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in various cancers and inflammatory diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The piperidine core of 4-Piperidinamine, N-butyl- provides a suitable platform for such modifications.
Furthermore, studies have begun to explore the compound's potential in treating neurological disorders. The piperidine ring is a common feature in drugs that interact with central nervous system receptors, such as serotonin and dopamine receptors. Preliminary research suggests that derivatives of 4-Piperidinamine, N-butyl- may exhibit properties that make them useful in addressing conditions like depression, anxiety, and neurodegenerative diseases. These findings are particularly exciting given the unmet medical needs in these areas.
The synthesis of 4-Piperidinamine, N-butyl- is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as catalytic amination and nucleophilic substitution have been employed to construct the desired molecular framework with high precision. These improvements not only facilitate research but also hold promise for future industrial applications.
From a computational chemistry perspective, 4-Piperidinamine, N-butyl- has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By understanding how the compound binds to its intended receptors or enzymes, researchers can optimize its design for better pharmacological outcomes. Advanced simulation techniques have provided valuable insights into its binding affinity and potential side effects.
The safety profile of 4-Piperidinamine, N-butyl- is also a critical consideration in its development as a pharmaceutical agent. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies help determine safe dosage ranges and potential risks associated with its use. Preliminary results indicate that the compound exhibits moderate toxicity at high concentrations but remains relatively benign under controlled conditions.
Future directions for research on 4-Piperidinamine, N-butyl- include exploring its role in drug repurposing. Drug repurposing involves identifying new therapeutic uses for existing drugs or compounds that have already undergone clinical trials. This approach can significantly reduce the time and cost associated with developing new medications while potentially offering novel treatments for unmet medical needs.
The compound's versatility also makes it an attractive candidate for combination therapies. In many cases, using multiple drugs together can be more effective than single-agent therapy due to synergistic effects or reduced resistance development. Researchers are investigating whether 4-Piperidinamine, N-butyl- can be combined with other agents to enhance treatment outcomes for various diseases.
In conclusion,4-Piperidinamine,N-butyl-(CAS No,808749-05-5)isamultifacetedcompoundwithsignificantpotentialinpharmaceuticalresearchanddevelopment.Preliminarystudieshavehighlighteditsapplicationsinsynthetizingkinaseinhibitorsandneurologicaltherapeutics.Theadvancesinsynthesisandcomputationalmodelingarefurtherenhancingitsutilityasaleadcompoundfornewdrugdiscovery.Asresearchcontinues,today'sinvestigationsmaywellleadtotomorrow'sbreakthroughtreatments.
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